molecular formula C17H24ClFN2O3S B2578323 3-chloro-4-fluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034505-03-6

3-chloro-4-fluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2578323
CAS No.: 2034505-03-6
M. Wt: 390.9
InChI Key: PJYXINMTKWOUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative intended for research applications. This compound features a hybrid structure combining a substituted benzene ring, a piperidine moiety, and a tetrahydro-2H-pyran (oxane) ring, which may influence its physicochemical properties and biomolecular interactions. Research Applications & Value: Compounds within this structural family are frequently investigated in medicinal chemistry for their potential as molecular probes or as key intermediates in the synthesis of more complex bioactive molecules . The integration of a sulfonamide group is a common feature in compounds studied for their ability to interact with various enzymes and receptors . The specific 3-chloro-4-fluorophenylsulfonamide scaffold is found in other compounds supplied for research purposes, indicating its relevance in chemical and pharmacological screening . Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is labeled with the GHS pictogram for irritant substances and may cause skin and eye irritation. Precautions include wearing protective gloves, eye protection, and face protection[CITATION:4]. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O3S/c18-16-11-15(1-2-17(16)19)25(22,23)20-12-13-3-7-21(8-4-13)14-5-9-24-10-6-14/h1-2,11,13-14,20H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYXINMTKWOUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring. Chlorination and fluorination reactions are performed to introduce the respective halogens. Subsequently, the sulfonamide group is introduced through a reaction with sulfonating agents. The piperidine ring is then constructed, followed by the attachment of the tetrahydropyran moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydrocarbon derivatives.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Chloro and fluoro derivatives can form corresponding carboxylic acids or ketones.

  • Reduction: Hydrocarbon derivatives with reduced halogen content.

  • Substitution: Amine derivatives resulting from nucleophilic substitution.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The precise molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Sulfonamide Core

  • 2-Chloro-4-Fluoro-N-(1-(3-Fluorobenzoyl)Piperidin-4-yl)-5-(Ureidopyrimidinyl)Benzenesulfonamide () This compound replaces the tetrahydro-2H-pyran-4-yl group with a 3-fluorobenzoyl moiety and introduces a ureidopyrimidine substituent at C3. The ureidopyrimidine group adds hydrogen-bonding capacity, which may explain its herbicidal activity compared to the target compound’s simpler piperidine-tetrahydropyran system .
  • 4-Methyl-N-(1-(3-Trifluoromethylbenzyl)Pyrazol-4-yl)Benzenesulfonamide () The trifluoromethylbenzyl group enhances lipophilicity, favoring blood-brain barrier penetration.

Heterocyclic Modifications

  • N-[(1R,3S)-3-Isopropyl-3-(4-[6-(Trifluoromethyl)Pyrimidin-4-yl]Piperazinylcarbonyl)Cyclopentyl]-3-Methyltetrahydro-2H-Pyran-4-Amine ()
    This analogue replaces the benzenesulfonamide core with a pyrimidinyl-piperazine-carboxamide structure. The cyclopentyl and isopropyl groups introduce steric bulk, likely reducing solubility compared to the target compound’s linear piperidine-tetrahydropyran chain .

  • 3-Chloro-N-[2,6-Dimethyl-3-(1-Methyl-1H-Pyrazol-4-yl)Thieno[2,3-b]Pyridin-4-yl]Benzenesulfonamide () The thienopyridine scaffold replaces the piperidine moiety, introducing aromaticity and planar rigidity. The dimethyl and pyrazole groups may enhance π-π stacking but reduce metabolic stability due to increased susceptibility to oxidation .

Data Table: Structural and Inferred Pharmacokinetic Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred LogP Potential Target
Target Compound Benzenesulfonamide 3-Cl, 4-F, Piperidine-THP ~425 2.8 Enzymes/CNS Receptors
(13p) Benzenesulfonamide 2-Cl, 4-F, Ureidopyrimidine, 3-F-Benzoyl ~590 3.5 Herbicidal Targets
Benzenesulfonamide 4-Me, Trifluoromethylbenzyl-Pyrazole ~385 3.2 Carbonic Anhydrase
(1312592-96-3) Benzenesulfonamide 3-Cl, Thienopyridine-Pyrazole ~450 3.1 Kinase Inhibitors

Key Findings

Electron-Withdrawing Groups : The target compound’s 3-Cl, 4-F substitution balances electronegativity and steric effects, unlike ’s 2-Cl, 4-F configuration, which may disrupt symmetry in binding pockets .

Metabolic Stability : The absence of metabolically labile groups (e.g., ureidopyrimidine in ) in the target compound may enhance in vivo half-life .

Biological Activity

3-chloro-4-fluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a sulfonamide functional group along with chloro and fluoro substituents on a benzene ring, which may enhance its solubility and bioavailability. The presence of a tetrahydro-pyran moiety contributes to its structural diversity, potentially leading to distinct biological activities.

The molecular formula of the compound is C15H17ClFN3O3SC_{15}H_{17}ClFN_3O_3S with a molecular weight of 373.8 g/mol. The compound's structure includes:

  • Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and interaction with biological targets.
  • Sulfonamide Group : Known for its role in various pharmacological applications, this group is significant in the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit diverse antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study Findings :

  • Antimicrobial Efficacy : A series of sulfonamide derivatives were evaluated for their antimicrobial activity, revealing that some compounds demonstrated efficacy comparable to standard antibiotics like ampicillin .
  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values for certain derivatives ranging from 50 to 400 µg/mL against Gram-positive and Gram-negative bacteria .

Inhibition of NLRP3 Inflammasome

The NLRP3 inflammasome plays a critical role in inflammatory responses and is a target for drug development. Recent studies have highlighted the potential of benzenesulfonamide analogues, including those structurally related to our compound, as inhibitors of the NLRP3 inflammasome. For example, JC124 was identified as an effective inhibitor with IC50 values around 0.5 µM .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 3-chloro-4-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide suggests that modifications can significantly impact its biological activity:

  • Chloro and Fluoro Substituents : These modify lipophilicity and electronic properties, potentially enhancing binding affinity to biological targets.
  • Tetrahydro-Pyran Moiety : This structural feature may contribute to improved pharmacokinetic properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaBiological ActivityReference
Compound AC15H17ClFN3O3SAntimicrobial
Compound BC16H18ClFNO3SNLRP3 Inhibition
Compound CC14H16ClFN2O2SAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how is purity validated?

  • Synthesis : The compound can be synthesized via multi-step reactions involving sulfonylation and nucleophilic substitution. A common approach is coupling a chloro-fluoro-substituted benzenesulfonyl chloride with a piperidinylmethyl-tetrahydro-2H-pyran intermediate under basic conditions (e.g., using NaH or K₂CO₃ in DMF at 60–80°C). Reaction time and solvent choice are critical for yield optimization .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV detection (≥95% purity) ensures purity. Mass spectrometry (HRMS) validates molecular weight .

Q. How does the chloro-fluoro substitution on the benzene ring influence the compound's physicochemical properties?

  • The electron-withdrawing chloro and fluoro groups enhance the sulfonamide's acidity, improving solubility in polar solvents. This substitution also stabilizes the molecule against metabolic degradation, as evidenced by similar compounds showing prolonged half-lives in pharmacokinetic studies . Computational studies (e.g., density functional theory) can predict pKa values and logP to guide formulation design .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported synthesis yields for structurally analogous sulfonamides?

  • Root Cause Analysis : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent purity, moisture levels). For example, notes that dimethylformamide (DMF) with residual water reduces nucleophilic substitution efficiency.
  • Resolution : Use design of experiments (DoE) to systematically test variables (temperature, solvent, base strength). Fractional factorial designs minimize experimental runs while identifying critical factors .

Q. How can computational tools predict the compound's interaction with biological targets such as carbonic anhydrase or GPCRs?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes/receptors. For example, the sulfonamide group may coordinate with zinc in carbonic anhydrase active sites, similar to FDA-approved inhibitors .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds. highlights QSAR's utility in optimizing trifluoromethyl-substituted analogs for neuropharmacology .

Q. What methodologies assess the compound's stability under physiological conditions?

  • In Vitro Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours.
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity (75% RH) to predict shelf-life. reports that trifluoromethyl groups in similar sulfonamides reduce hydrolytic degradation .

Q. How can reaction engineering improve scalability of the synthesis process?

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., sulfonamide hydrolysis). suggests coupling computational reaction path searches with microreactor experiments to optimize residence time and temperature .
  • Membrane Separation : Post-synthesis, nanofiltration membranes isolate the product from unreacted intermediates, improving yield and reducing solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.